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molecular formula C10H12BrNO2 B2560483 4-bromo-N-methoxy-N,3-dimethylbenzamide CAS No. 170230-01-0

4-bromo-N-methoxy-N,3-dimethylbenzamide

Cat. No. B2560483
M. Wt: 258.115
InChI Key: BPLLHXSVCZPIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921372B2

Procedure details

A mixture of 4-bromo-3-methyl-benzoic acid (15 g, 0.069 mol), O,N-dimethyl hydroxylamine (6.5 g, 0.1 mol) HATU (38 g, 0.1 mol), and triethylamine (20 g, 0.2 mol) dissolved in DMF (50 mL) was stirred at RT for 12 h, concentrated, and purified by silica gel chromatography (1:1 EtOAc:petroleum ether) to provide the title intermediate (11 g, 61% yield) 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.52 (m, 2H), 7.32 (m, 1H), 3.50 (s, 3H), 3.29 (m, 3H), 2.38 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[CH3:11].[CH3:12][O:13][NH:14][CH3:15].C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:14]([O:13][CH3:12])[CH3:15])=[O:7])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
6.5 g
Type
reactant
Smiles
CONC
Name
Quantity
20 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (1:1 EtOAc:petroleum ether)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)N(C)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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